Verapamil-d6 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

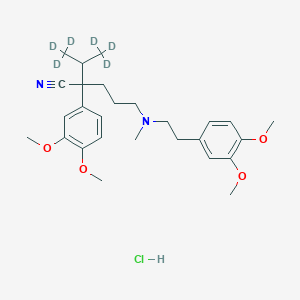

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQPXTMNIUCOSY-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Verapamil-d6 Hydrochloride as an Internal Standard in Bioanalysis

Abstract

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the precision and accuracy of measurements are paramount. The use of an internal standard (IS) is a fundamental practice to control for analytical variability. This technical guide provides an in-depth exploration of Verapamil-d6 Hydrochloride, a deuterated stable isotope-labeled (SIL) compound, and its mechanistic role as a superior internal standard. We will dissect the physicochemical rationale for its selection, its behavior throughout the bioanalytical workflow, and provide field-proven protocols for its application. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable quantitative assays.

The Foundational Principle: Why Internal Standards are Non-Negotiable in Regulated Bioanalysis

Quantitative bioanalysis is fraught with potential sources of variability that can compromise the integrity of results. These variables can be introduced at any stage, from sample collection and preparation to chromatographic separation and mass spectrometric detection. An internal standard is a compound of known concentration added to every sample, including calibrators and quality controls (QCs), before sample processing begins.[1][2] Its primary function is to mimic the analyte of interest throughout the entire analytical process, thereby compensating for procedural inconsistencies.[1][3]

The ideal IS exhibits physicochemical properties nearly identical to the analyte, ensuring it experiences similar losses during extraction, similar chromatographic behavior, and equivalent ionization efficiency in the mass spectrometer.[3] The final quantification is based on the ratio of the analyte's response to the IS's response, which effectively normalizes for variations and enhances the accuracy and precision of the measurement.[4]

Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" in LC-MS/MS assays.[5][6] Regulatory bodies like the FDA and EMA recognize their value in bioanalytical method validation.[7] By replacing one or more atoms with their heavy stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N), a mass shift is introduced that allows the mass spectrometer to differentiate the IS from the analyte, while the chemical properties remain virtually unchanged.[6][8]

This compound: A Profile of an Ideal Internal Standard

Verapamil is a calcium channel blocker used to treat hypertension and angina.[9][10][11] Its extensive metabolism and the need for precise therapeutic drug monitoring make it a common subject of bioanalytical assays.[9][12][13] this compound is the deuterated analog of verapamil, where six hydrogen atoms have been replaced with deuterium. This seemingly minor modification is the key to its efficacy as an internal standard.

Physicochemical Properties: A Comparative Analysis

The core principle behind the effectiveness of a SIL-IS is its near-identical physicochemical behavior to the unlabeled analyte.[3] Let's examine the key properties of Verapamil and its d6 analog.

| Property | Verapamil | Verapamil-d6 | Rationale for Efficacy as IS |

| Molecular Formula | C₂₇H₃₈N₂O₄ | C₂₇H₃₂D₆N₂O₄ | Identical elemental composition except for the isotopes ensures similar polarity, solubility, and protein binding. |

| Molecular Weight | ~454.6 g/mol | ~460.6 g/mol | The +6 Da mass difference provides a clear distinction in the mass spectrometer, preventing signal overlap.[7] |

| Chemical Structure | Identical | Identical (with D instead of H at specific, stable positions) | Ensures identical chemical reactivity and behavior during extraction and derivatization steps.[7] |

| pKa | ~8.9 | ~8.9 | Similar acid-base properties ensure consistent behavior in pH-dependent extraction methods (e.g., liquid-liquid extraction). |

| LogP | ~4.4 | ~4.4 | Similar lipophilicity leads to comparable partitioning in extraction solvents and retention on reversed-phase chromatography columns. |

Data compiled from PubChem and other chemical databases.[14][15]

The deuterium atoms in Verapamil-d6 are strategically placed on non-exchangeable positions of the molecule.[8] This is a critical consideration, as labeling on exchangeable sites (like -OH or -NH groups) could lead to the loss of deuterium and compromise the integrity of the standard.[8][16]

The Mechanism of Action in the Analytical Workflow

The power of Verapamil-d6 lies in its ability to track the analyte, verapamil, through every potential point of variability.

-

During Sample Extraction: Whether using protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), any physical loss of the analyte will be mirrored by a proportional loss of Verapamil-d6.[4] Because they have nearly identical chemical properties, their recovery rates from the biological matrix will be virtually the same.

-

During Chromatographic Separation: Verapamil-d6 is designed to co-elute with verapamil.[7] This is crucial because matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix—are a major source of error in LC-MS/MS.[17] Since both compounds elute at the same time, they experience the same matrix effects.[17] If the verapamil signal is suppressed by 20%, the Verapamil-d6 signal will also be suppressed by 20%.

-

During Ionization and Detection: The ratio of the analyte peak area to the IS peak area remains constant, irrespective of the absolute signal intensity. This constant ratio is what allows for accurate quantification even in the presence of significant ion suppression or enhancement.[18]

Experimental Protocol: A Validated LC-MS/MS Method for Verapamil Quantification

This section outlines a robust, field-tested protocol for the quantification of verapamil in human plasma using this compound as the internal standard. This protocol is based on established methodologies and serves as a template for method development.[19][20]

Materials and Reagents

-

Reference Standards: Verapamil Hydrochloride, this compound

-

Biological Matrix: Human plasma (K₂EDTA)

-

Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (Milli-Q or equivalent)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Verapamil HCl and Verapamil-d6 HCl in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the verapamil stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration curve standards and quality controls.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Verapamil-d6 stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the Verapamil-d6 working solution (100 ng/mL).

-

Vortex briefly for 10 seconds.

-

Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | UPLC System (e.g., Waters Acquity, Shimadzu Nexera) |

| Column | C18 Column (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 20% B, ramp to 95% B over 2.5 min, hold for 1 min, return to initial conditions |

| Column Temp | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Thermo) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Verapamil: 455.3 → 165.1; Verapamil-d6: 461.3 → 165.1 |

| Source Temp | 550°C |

| IonSpray Voltage | 5500 V |

Note: MS/MS parameters (e.g., collision energy, declustering potential) must be optimized for the specific instrument used.

Trustworthiness and Self-Validation: Ensuring Method Robustness

A key tenet of a trustworthy bioanalytical method is its ability to self-validate during routine use. The response of the internal standard is a critical diagnostic tool.[1] Regulatory guidance from the FDA suggests monitoring the IS response across all samples in a run.[1][2]

-

Consistent IS Response: In a well-controlled assay, the peak area of Verapamil-d6 should be consistent across all samples (calibrators, QCs, and unknowns), typically within ±50% of the mean response for the batch.

-

Investigating IS Variability: A significant deviation or drift in the IS response can indicate a problem.[1] For instance, a consistently lower IS response in a specific set of subject samples compared to calibrators could point to a unique matrix effect in those samples, warranting further investigation.[1] By monitoring the IS, the analyst can have confidence that the method is performing as expected or be alerted to potential issues that could compromise data integrity.

Conclusion

This compound exemplifies the ideal characteristics of a stable isotope-labeled internal standard. Its mechanism of action is elegantly simple yet profoundly effective: by being chemically and physically analogous to the analyte, it faithfully tracks it through the entire bioanalytical process. This co-behavior allows it to normalize for variations in sample preparation, chromatography, and mass spectrometric detection, particularly the unpredictable effects of the biological matrix. The result is a significant enhancement in the accuracy, precision, and robustness of quantitative data, ensuring that the results meet the stringent requirements of researchers, drug developers, and regulatory agencies. The implementation of Verapamil-d6, following a well-validated protocol, is a cornerstone of high-quality bioanalysis for verapamil and its metabolites.

References

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess . (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]

-

Deuterated Standards for LC-MS Analysis . (2025, November 8). ResolveMass Laboratories Inc. Retrieved January 16, 2026, from [Link]

-

Stable Labeled Isotopes as Internal Standards: A Critical Review . (2017, December 18). Crimson Publishers. Retrieved January 16, 2026, from [Link]

-

Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? . (n.d.). Retrieved January 16, 2026, from [Link]

-

Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards . (n.d.). Hilaris Publisher. Retrieved January 16, 2026, from [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations . (n.d.). Waters Corporation. Retrieved January 16, 2026, from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . (2025, October 30). ResolveMass Laboratories Inc. Retrieved January 16, 2026, from [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES . (n.d.). Retrieved January 16, 2026, from [Link]

-

SR (verapamil hydrochloride) Sustained-Release Oral Caplets . (n.d.). accessdata.fda.gov. Retrieved January 16, 2026, from [Link]

-

Verapamil Pathway, Pharmacokinetics . (n.d.). ClinPGx. Retrieved January 16, 2026, from [Link]

-

Metabolism of verapamil: 24 new phase I and phase II metabolites identified in cell cultures of rat hepatocytes by liquid chromatography-tandem mass spectrometry . (2003, December 25). PubMed. Retrieved January 16, 2026, from [Link]

-

Development and Validation of a UPLC-MS/MS Method for the Simultaneous Determination of Verapamil and Trandolapril in Rat Plasma: Application to a Pharmacokinetic Study . (2022, March 1). Bentham Science Publishers. Retrieved January 16, 2026, from [Link]

-

Clinical pharmacokinetics of verapamil . (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

This compound . (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

(S)-(-)-Verapamil-d6 Hydrochloride . (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Bioanalytical method development, validation and its application in pharmacokinetic studies of verapamil in the presence of piperine in rats . (2018, April 15). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein . (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Bioanalytical Method Development and Verapamil . (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Verapamil (PIM 552) . (n.d.). Inchem.org. Retrieved January 16, 2026, from [Link]

-

Verapamil . (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation . (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

-

Verapamil . (n.d.). accessdata.fda.gov. Retrieved January 16, 2026, from [Link]

-

Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry . (n.d.). FDA. Retrieved January 16, 2026, from [Link]

-

Physicochemical properties of Verapamil HCl patches . (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Verapamil . (n.d.). PubChem - NIH. Retrieved January 16, 2026, from [Link]

-

verapamil . (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 16, 2026, from [Link]

-

FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis . (2019, October 8). Retrieved January 16, 2026, from [Link]

-

White PaPer - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioana lysis . (n.d.). CMIC. Retrieved January 16, 2026, from [Link]

-

New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: Chromatographic methods and ISR . (2025, August 7). ResearchGate. Retrieved January 16, 2026, from [Link]

-

A Review Article on Method Development and Validation of Verapamil by RP-HPLC Method . (2024, October 20). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved January 16, 2026, from [Link]

-

What is the mechanism of Verapamil Hydrochloride? . (2024, July 17). Patsnap Synapse. Retrieved January 16, 2026, from [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 5. scispace.com [scispace.com]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. ClinPGx [clinpgx.org]

- 10. Verapamil - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Verapamil Hydrochloride? [synapse.patsnap.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Clinical pharmacokinetics of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | C27H39ClN2O4 | CID 46783238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. waters.com [waters.com]

- 18. texilajournal.com [texilajournal.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. benthamdirect.com [benthamdirect.com]

A Technical Guide to the Application of Verapamil-d6 Hydrochloride in Quantitative Bioanalysis

Abstract: Verapamil, a widely used calcium channel blocker, presents significant bioanalytical challenges due to its extensive first-pass metabolism and complex pharmacokinetic profile. Accurate quantification in biological matrices is therefore paramount for meaningful pharmacokinetic, toxicokinetic, and clinical studies. This technical guide details the critical role of Verapamil-d6 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) in modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We will explore the theoretical underpinnings of internal standardization, the distinct advantages of using a deuterated analog, and provide a detailed, field-proven protocol for the robust quantification of verapamil in plasma. This guide is intended for researchers, bioanalytical scientists, and drug development professionals seeking to establish high-fidelity methods for verapamil analysis.

Introduction: The Bioanalytical Imperative for Verapamil

Verapamil is a class IV antiarrhythmic agent and antihypertensive drug used to manage conditions like high blood pressure, angina, and supraventricular tachycardia.[1][2] It is administered as a racemic mixture of (R)- and (S)-enantiomers, with the S-enantiomer being significantly more potent.[3][4] The drug's clinical utility is complicated by its pharmacokinetic properties; while well-absorbed orally, it undergoes extensive first-pass metabolism in the liver, primarily via CYP3A4, leading to a low systemic bioavailability of only 10-22%.[5][6] This high variability, coupled with its action as a P-glycoprotein (P-gp) inhibitor, makes verapamil a key compound in drug-drug interaction (DDI) studies.[6][7]

This complex profile necessitates highly accurate and precise bioanalytical methods to reliably correlate plasma concentrations with pharmacological effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this purpose due to its superior sensitivity and selectivity.[8] However, the accuracy of LC-MS/MS quantification is susceptible to variations in sample preparation, instrument response, and matrix effects.[9][10] To overcome these challenges, an appropriate internal standard (IS) is not just recommended; it is essential.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The principle of internal standardization involves adding a known quantity of a reference compound (the IS) to all samples, calibrators, and quality controls prior to any processing.[10] The final quantification is based on the ratio of the analytical signal of the target analyte to that of the IS.[10] This approach corrects for procedural variability, as any loss or signal fluctuation experienced by the analyte should be mirrored by the IS.

While structurally similar analogs can be used, stable isotope-labeled internal standards (SIL-IS) are universally recognized as the gold standard for quantitative bioanalysis.[9][11][12] A SIL-IS is chemically identical to the analyte, with the exception that several atoms have been replaced with their heavier stable isotopes (e.g., Deuterium (²H or D), ¹³C, or ¹⁵N).[13]

This compound (C₂₇H₃₃D₆ClN₂O₄) is the deuterated form of verapamil, engineered specifically for this purpose.[7][14]

Key Advantages of this compound:

-

Near-Identical Physicochemical Properties: Verapamil-d6 behaves almost identically to unlabeled verapamil during sample extraction, chromatography, and ionization.[11][13] This ensures the most accurate correction for recovery and matrix effects.

-

Co-elution: It co-elutes with the analyte during liquid chromatography, meaning both compounds experience the exact same analytical conditions and potential for ion suppression or enhancement at the same moment.[12]

-

Mass Differentiability: The mass difference imparted by the six deuterium atoms allows the mass spectrometer to distinguish between the analyte and the IS, despite their identical chemical behavior.[13][15]

The use of a SIL-IS like Verapamil-d6 is widely shown to reduce variability and improve the accuracy and precision of bioanalytical assays, making it the preferred choice for regulatory submissions.[8][16]

Experimental Application: Quantitative Analysis of Verapamil in Plasma

This section provides a representative protocol for the quantification of verapamil in human plasma using Verapamil-d6 HCl as the internal standard.

Workflow Overview

The overall process involves sample preparation to isolate the drug from the biological matrix, separation using HPLC, and detection by tandem mass spectrometry.

Detailed Step-by-Step Protocol

1. Preparation of Stock and Working Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of Verapamil Hydrochloride and dissolve in 10 mL of methanol.

-

IS Stock (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve in 1 mL of methanol.

-

Analyte Working Solutions: Serially dilute the Analyte Stock solution with 50:50 methanol:water to prepare working solutions for spiking calibration standards.

-

IS Working Solution (e.g., 100 ng/mL): Dilute the IS Stock solution with 50:50 methanol:water. The optimal concentration should be determined during method development to yield a robust signal without causing detector saturation.

2. Preparation of Calibration Curve and Quality Control (QC) Samples:

-

Prepare a set of 8-10 calibration standards by spiking appropriate volumes of the Analyte Working Solutions into blank human plasma. The concentration range should encompass the expected in-vivo concentrations (e.g., 0.5 to 250 ng/mL).[17][18]

-

Prepare QC samples in blank plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 1.5, 75, and 200 ng/mL).

3. Sample Preparation (Liquid-Liquid Extraction):

-

Aliquot: Pipette 100 µL of plasma (calibrator, QC, or unknown sample) into a clean 1.5 mL microcentrifuge tube.[15]

-

Internal Standard Spiking: Add 20 µL of the IS Working Solution (100 ng/mL) to each tube except for the "blank" sample. Vortex briefly.

-

Alkalinization: Add 50 µL of 0.1 M NaOH to each tube.[15] This step is critical as it deprotonates the amine on verapamil, converting it to its more non-polar free base form, which enhances its partitioning into the organic extraction solvent. Vortex for 30 seconds.

-

Extraction: Add 1 mL of an organic solvent mixture (e.g., n-hexane:isoamyl alcohol, 98:2 v/v).[19] Cap and vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes to achieve complete separation of the aqueous and organic layers.

-

Transfer: Carefully transfer the upper organic layer to a new clean tube, taking care not to aspirate any of the lower aqueous layer.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution. Transfer to an autosampler vial for analysis.

4. LC-MS/MS Instrumentation and Conditions: The following are typical starting parameters and should be optimized for the specific instrumentation used.

| LC Parameters | Typical Value |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 40-60% B) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS/MS Parameters | Typical Value |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Verapamil Transition (MRM) | Q1: 455.4 m/z -> Q3: 165.2 m/z[20] |

| Verapamil-d6 Transition (MRM) | Q1: 461.4 m/z -> Q3: 165.2 m/z |

| Dwell Time | 100-200 ms |

| Collision Gas | Argon |

| Ion Source Temperature | 500°C |

Rationale for MRM Transition: The transition from the precursor ion (the protonated molecule, [M+H]⁺) to a specific product ion increases the selectivity of the assay. The m/z 165.2 fragment is a stable, characteristic product resulting from the cleavage of the verapamil molecule. Since the deuterium labels are on the isopropyl group, this fragment is common to both the labeled and unlabeled compounds, which is acceptable as the precursor ions are distinct.[21]

5. Data Processing and Quantification:

-

The instrument software integrates the chromatographic peaks for both the verapamil and Verapamil-d6 MRM transitions.

-

A Peak Area Ratio (PAR) is calculated for each injection: PAR = Peak Area of Verapamil / Peak Area of Verapamil-d6.

-

A calibration curve is constructed by plotting the PAR of the calibration standards against their known concentrations. A linear regression with 1/x² weighting is typically applied.

-

The concentrations of verapamil in the QC and unknown samples are calculated by interpolating their PAR values from the regression equation of the calibration curve.

Method Validation: Ensuring Trustworthiness

A bioanalytical method is only reliable if it is rigorously validated. The use of Verapamil-d6 HCl is instrumental in meeting the stringent acceptance criteria set by regulatory bodies like the U.S. FDA and EMA.[22][23] Key validation parameters include:

-

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy & Precision: Assessed by analyzing QC samples over several days. The mean concentration should be within ±15% of the nominal value (accuracy), and the coefficient of variation (%CV) should be ≤15% (precision).

-

Recovery: The efficiency of the extraction process. While not required to be 100%, it should be consistent and reproducible. The SIL-IS is critical for correcting any variability in recovery between samples.[8]

-

Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. The SIL-IS co-elutes and experiences the same matrix effect, thus normalizing the analyte response and ensuring accuracy.[9]

-

Linearity: The demonstration that the assay response is directly proportional to the analyte concentration over the calibration range.

-

Stability: Confirmation that the analyte is stable in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).

Conclusion

This compound is an indispensable tool for researchers and drug developers. Its use as a stable isotope-labeled internal standard is the cornerstone of robust, reliable, and accurate LC-MS/MS-based bioanalysis of verapamil. By effectively compensating for variations inherent in the analytical process—from extraction to detection—it ensures the generation of high-quality pharmacokinetic and clinical data, underpinning critical decisions in the drug development pipeline. The methodologies and principles outlined in this guide provide a framework for developing and validating high-performance assays worthy of scientific and regulatory scrutiny.

References

-

Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]

-

Satish, J., et al. (2018). Bioanalytical method development, validation and its application in pharmacokinetic studies of verapamil in the presence of piperine in rats. ResearchGate. Available at: [Link]

-

International Journal of Creative Research Thoughts. (n.d.). Bioanalytical Method Development And Distribution Of Verapamil In Rat Body And Its Bioavailability Study By Using HPLC. IJCRT.org. Available at: [Link]

-

Chemistry For Everyone. (2023). What Is An Internal Standard And Why Is It Used In LC-MS?. YouTube. Available at: [Link]

-

Wang, G., Hsieh, Y., & Korfmacher, W. A. (2006). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Analytical and Bioanalytical Chemistry, 385(5), 959-961. Available at: [Link]

-

Al-Ghananeem, A. M., et al. (2024). Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Bioanalytical method development and validation for the simultaneous determination of verapamil and enalapril in the present of Enalaprilat by HPLC-MS/MS. ResearchGate. Available at: [Link]

- Verapamil Hydrochloride – Application in Therapy and Current Clinical Research. (n.d.).

-

Biocompare. (n.d.). This compound from Aladdin Scientific. Biocompare.com. Available at: [Link]

-

Wikipedia. (n.d.). Verapamil. Wikipedia. Available at: [Link]

-

Eichelbaum, M., et al. (1980). Pharmacokinetics of (+)-, (-)- and (+/-)-verapamil after intravenous administration. British Journal of Clinical Pharmacology, 10(2), 133-137. Available at: [Link]

-

Yano, Y., et al. (2022). Comparative Analysis of Verapamil Pharmacokinetics: Evaluating the Impact of Simple Suspension and Crushing Administration Methods. MDPI. Available at: [Link]

-

McTavish, D., & Sorkin, E. M. (1989). Verapamil. An updated review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in hypertension. Drugs, 38(1), 19-76. Available at: [Link]

-

Sankar, G., et al. (2012). Enantiomeric Separation of Verapamil and Its Active Metabolite, Norverapamil, and Simultaneous Quantification in Human Plasma by LC-ESI-MS-MS. Journal of Chromatographic Science, 50(5), 415-423. Available at: [Link]

-

U.S. Food and Drug Administration. (n.d.). Verapamil Label. accessdata.fda.gov. Available at: [Link]

-

Zlotos, G., et al. (2000). Rapid and highly sensitive method for the determination of verapamil, [2H7]verapamil and metabolites in biological fluids by liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 738(1), 137-147. Available at: [Link]

-

Follath, F., et al. (1985). Pharmacokinetics of conventional and slow-release verapamil. British Journal of Clinical Pharmacology, 20(Suppl 1), 149S-153S. Available at: [Link]

-

Neuhoff, S., et al. (2020). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. Pharmaceutics, 12(6), 561. Available at: [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. ResolveMass. Available at: [Link]

Sources

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Verapamil - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pharmacokinetics of conventional and slow-release verapamil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 14. scbt.com [scbt.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. scispace.com [scispace.com]

- 17. mdpi.com [mdpi.com]

- 18. Enantiomeric separation of verapamil and its active metabolite, norverapamil, and simultaneous quantification in human plasma by LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Comparative Analysis of Verapamil Pharmacokinetics: Evaluating the Impact of Simple Suspension and Crushing Administration Methods [mdpi.com]

- 21. This compound | LGC Standards [lgcstandards.com]

- 22. researchgate.net [researchgate.net]

- 23. ijcrt.org [ijcrt.org]

Verapamil-d6 Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide offers an in-depth examination of the physical and chemical properties of Verapamil-d6 Hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document provides a crucial understanding of this deuterated standard. The guide details its structural and physicochemical characteristics, analytical profiles, and practical applications, particularly its role as an internal standard in quantitative analyses. By integrating technical data with established scientific protocols, this paper serves as an essential resource for ensuring accuracy and reliability in experimental workflows.

Introduction: The Significance of Deuterated Standards in Analytical Chemistry

In the landscape of modern pharmaceutical analysis, particularly in bioanalytical studies, the use of stable isotope-labeled internal standards is fundamental for achieving accurate and precise quantification. This compound, a deuterated analog of Verapamil, exemplifies such a standard. Deuterium, a stable isotope of hydrogen, is incorporated into the Verapamil molecule, resulting in a compound that is chemically analogous to the parent drug but possesses a greater molecular weight.

This mass difference is readily distinguishable by mass spectrometry, while its nearly identical physicochemical properties ensure it behaves similarly to the unlabeled analyte during crucial processes like sample extraction, chromatography, and ionization. This co-elution characteristic is vital for correcting matrix effects and procedural inconsistencies, thereby enabling highly reliable quantification of Verapamil in complex biological samples.[1][2]

Physicochemical Properties of this compound

A comprehensive grasp of the physical and chemical properties of this compound is essential for its correct handling, storage, and application in a laboratory setting.

Chemical Identity and Structure

-

Chemical Name: α-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl)benzeneacetonitrile-d6 Hydrochloride[3]

The molecular structure of this compound features six deuterium atoms, which provides a significant mass shift for clear differentiation in mass spectrometric analyses without altering the molecule's fundamental chemical behavior.

Tabulated Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Appearance | White solid | [3] |

| Purity | ≥98% | [3][4][7] |

| Melting Point | >142 °C (decomposes) | [7] |

| Solubility | Soluble in Methanol, Chloroform, and DMF. | [3][7] |

| Storage Temperature | 4°C for short-term, -20°C for long-term storage. | [3][6] |

Analytical Characterization and Quality Assurance

The identity, purity, and stability of this compound are verified through a suite of analytical techniques. A multi-faceted approach to quality control is imperative for ensuring the integrity of research outcomes.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight and assessing the isotopic enrichment of this compound. In positive ion mode electrospray ionization (ESI), the protonated molecule is observed, confirming its mass. High-resolution mass spectrometry (HRMS) is crucial for verifying the degree of deuterium incorporation, with industry standards requiring ≥98% isotopic enrichment.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides structural confirmation and verifies the sites of deuteration. In the spectrum of this compound, the signals corresponding to the protons at the deuterated positions will be absent or significantly reduced, providing direct evidence of successful isotopic labeling.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the chemical purity of the standard. This technique separates the main compound from any potential impurities, such as synthetic byproducts or degradants. A high-purity standard will present as a single, sharp peak.[6][9]

Experimental Protocols and Workflows

Standardized procedures for the handling and application of this compound are critical for reproducible and reliable experimental results.

Storage and Handling

Proper storage is crucial to maintain the chemical and isotopic integrity of deuterated compounds.[10]

-

Storage: For long-term stability, this compound should be stored at -20°C, protected from light and moisture.[11] For short-term use, refrigeration at 4°C is adequate.[3][6]

-

Handling: To prevent moisture absorption, especially with hygroscopic compounds, it is recommended to handle the substance in a dry environment, such as under an inert atmosphere (e.g., nitrogen or argon).[10][12]

-

Preparation of Solutions: When preparing solutions, allow the container to warm to room temperature before opening to prevent condensation.[10] Stock solutions should be prepared in aprotic solvents where possible and stored in well-sealed containers at low temperatures.

Preparation of a Standard Stock Solution

A typical starting point for quantitative analysis is the preparation of a 1 mg/mL stock solution.

Methodology:

-

Accurately weigh the required amount of this compound using an analytical balance.

-

Quantitatively transfer the solid to a volumetric flask.

-

Dissolve the solid in a suitable solvent, such as methanol.

-

Dilute to the final volume with the solvent, ensuring thorough mixing.

-

Store the stock solution in amber vials at -20°C to protect it from light and prevent degradation.

Application as an Internal Standard in LC-MS/MS Analysis

The following diagram illustrates the workflow for using this compound as an internal standard for the quantification of Verapamil in a biological matrix.

Caption: Workflow for the quantification of Verapamil using Verapamil-d6 HCl as an internal standard.

Protocol Explanation:

-

Spiking: A known amount of this compound is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[13][14] This ensures that any variability during the extraction and analysis is accounted for.

-

Extraction: The analytes are extracted from the biological matrix, often using liquid-liquid extraction or solid-phase extraction.[15][16]

-

LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system. The analytes are separated chromatographically and detected by the mass spectrometer.[17][18]

-

Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and determine the concentration of the analyte in the samples.[19]

Safety and Handling

As with all chemical reagents, appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area to minimize inhalation exposure.

-

Safety Data Sheet (SDS): Consult the manufacturer's SDS for detailed safety and handling information.

Conclusion

This compound is a high-fidelity tool for the accurate quantification of Verapamil in research and clinical settings. Its well-defined physicochemical properties and predictable behavior make it an ideal internal standard for LC-MS/MS applications. Adherence to the proper storage, handling, and experimental protocols outlined in this guide will ensure the generation of reliable and reproducible data, upholding the principles of scientific integrity.

References

- LGC Standards. (n.d.). This compound.

- United States Biological. (n.d.). This compound CAS: 1185032-80-7.

- Daicel Pharma Standards. (n.d.). S-Verapamil.HCl-D6.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Cayman Chemical. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- LGC Standards. (n.d.). (R)-(+)-Verapamil-d6 Hydrochloride.

- BenchChem. (n.d.). Technical Support Center: Navigating the Nuances of Deuterated Compounds.

- Cayman Chemical. (2022, December 12). Verapamil (hydrochloride).

- MedChemExpress. (n.d.). This compound.

- PubChem. (n.d.). (S)-(-)-Verapamil-d6 Hydrochloride.

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.

- Selleck Chemicals. (n.d.). (S)-(-)-Verapamil-d6 Hydrochloride.

- Japanese Pharmacopoeia. (n.d.). Verapamil Hydrochloride.

- Chemodex. (n.d.). (±)-Verapamil hydrochloride.

- American Society of Health-System Pharmacists. (n.d.). Verapamil Hydrochloride.

- BenchChem. (n.d.). A Comparative Guide to the Performance of (S)-Nor-Verapamil-d6 as an Internal Standard.

- Ahmad, S., et al. (2015). Stability studies of the optimized oral controlled release verapamil hydrochloride tablet formulations. International Journal of Pharmacy, 5(1), 80-86.

- BenchChem. (2025, November). Application Note: Chiral Separation of Verapamil Enantiomers using a Deuterated Internal Standard by LC-MS/MS.

- de Oliveira, M. A., & de Matos, J. R. (2010).

- Sigma-Aldrich. (n.d.). Use and Handling of NMR Solvents.

- ResearchGate. (2025, August 5). A validated method for the determination of verapamil and norverapamil in human plasma.

- Bhatia, N. M., et al. (2013). Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed-phase high performance liquid chromatography. Chronicles of Young Scientists, 4(2), 164.

- Sankar, D. G., et al. (2012). Enantiomeric separation of verapamil and its active metabolite, norverapamil, and simultaneous quantification in human plasma by LC-ESI-MS-MS.

- ResearchGate. (n.d.). Chemical structures of verapamil hydrochloride and its impurities.

- ResolveMass Laboratories Inc. (2025, December 22). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide [Video]. YouTube.

- Trajković-Jolevska, S., et al. (2007). HPLC method for determination of verapamil in human plasma after solid-phase extraction. Journal of Biochemical and Biophysical Methods, 70(6), 1297-1303.

- ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.

- Divya, B., & Annapurna, M. M. (2021). A Systematic Review on the Analytical Techniques for the Quantification of Verapamil. Acta Scientific Pharmaceutical Sciences, 5(5), 56-59.

- MedChemExpress. (n.d.). Verapamil hydrochloride.

- Georgieva, T., et al. (2020). HPLC MS/MS method development for the quantitative determination of verapamil hydrochloride from Caco-2 cell monolayers. Pharmacia, 67(2), 63-69.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. usbio.net [usbio.net]

- 4. scbt.com [scbt.com]

- 5. S-Verapamil.HCl-D6 - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. labsolu.ca [labsolu.ca]

- 8. This compound | C27H39ClN2O4 | CID 46783238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. actascientific.com [actascientific.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. (±)-Verapamil hydrochloride - CAS-Number 152-11-4 - Order from Chemodex [chemodex.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Enantiomeric separation of verapamil and its active metabolite, norverapamil, and simultaneous quantification in human plasma by LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. ddtjournal.net [ddtjournal.net]

- 18. HPLC MS/MS method development for the quantitative determination of verapamil hydrochloride from Caco-2 cell monolayers [pharmacia.pensoft.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Verapamil-d6 Hydrochloride

Foreword: The Rationale for Isotopic Labeling in Pharmaceutical Sciences

In the landscape of modern drug development and bioanalysis, the strategic modification of molecules is paramount. Isotopic labeling, particularly deuteration, has emerged as a powerful tool, not merely for academic curiosity, but for its profound practical implications. The substitution of hydrogen with its heavier, stable isotope, deuterium, creates a molecule that is chemically identical in its interactions with biological targets but physically distinguishable by analytical instrumentation.[1][2] This subtle alteration has two primary applications that drive its use: as a superior internal standard for bioanalytical quantitation and as a strategy to modulate drug metabolism through the Kinetic Isotope Effect (KIE).[][4]

Verapamil, a widely used calcium channel blocker for treating hypertension and cardiac arrhythmias, is extensively metabolized in the body, primarily through cytochrome P450 (CYP) enzymes like CYP3A4.[5] This metabolic profile makes it an ideal candidate for both applications of deuteration. Verapamil-d6 Hydrochloride, a deuterated analogue of Verapamil, serves as the gold-standard internal standard in pharmacokinetic studies due to its near-identical chemical behavior and distinct mass.[6][7] Furthermore, understanding the impact of deuteration on its metabolic fate provides valuable insights into drug design and optimization.[8][9]

This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind the synthetic and analytical choices, offering not just protocols, but a framework for understanding and applying this critical chemical entity.

Part I: Strategic Synthesis of this compound

The synthesis of an isotopically labeled compound is a process of precision. The placement of the deuterium atoms must be strategic to ensure they are not lost through chemical exchange and are located in a position that is synthetically accessible and analytically relevant. For Verapamil-d6, the labeling is typically on the isopropyl group, creating 5-((3,4-Dimethoxyphenethyl)(methyl)amino)-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl-1,1,1,3,3,3-d6)pentanenitrile hydrochloride.[10][11] This position is chemically robust and provides a clear mass shift for mass spectrometry-based detection without altering the core pharmacophore.

Retrosynthetic Analysis and Workflow

The synthesis of Verapamil is a well-established process that involves the coupling of two key fragments. The introduction of the deuterated isopropyl group is achieved by using a deuterated starting material, typically 2-bromo-1,1,1,3,3,3-hexadeuteropropane.

Caption: High-level retrosynthetic workflow for Verapamil-d6 HCl.

Experimental Protocol: Synthesis

This protocol is a representative synthesis adapted from established methodologies for Verapamil and its analogues.[12][13] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Alkylation of Homoveratronitrile with Deuterated Bromopropane

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add a strong base such as n-Butyllithium (BuLi) to generate the carbanion of homoveratronitrile (3,4-dimethoxyphenylacetonitrile), which is added dropwise. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without side reactions.

-

Alkylation: Slowly add 2-bromo-1,1,1,3,3,3-hexadeuteropropane. The reaction is allowed to slowly warm to room temperature and stirred overnight. The deuterium-labeled alkylating agent directly introduces the d6-isopropyl group at the alpha-carbon position.

-

Workup: Quench the reaction with saturated ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Second Alkylation to Introduce the Aminoalkyl Chain

-

Deprotonation: The product from Step 1 is again dissolved in anhydrous THF and deprotonated under an inert atmosphere at -78 °C using a strong base like BuLi.

-

Alkylation: An N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methyl-3-chloropropylamine precursor is added to complete the carbon skeleton of Verapamil-d6. This step couples the two major fragments of the molecule.

-

Workup: The reaction is quenched and worked up as described in Step 1. The crude product is purified by column chromatography on silica gel to yield the Verapamil-d6 free base.

Step 3: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified Verapamil-d6 free base (an oil) in a suitable solvent, typically ethyl acetate.[14]

-

Acidification: Slowly add a solution of hydrochloric acid in ethyl acetate or isopropanol dropwise with stirring. The choice of an anhydrous acidic solution is crucial to prevent hydrolysis and ensure the precipitation of the hydrochloride salt.[12]

-

Precipitation & Isolation: The this compound will precipitate as a white solid. The mixture is typically cooled to enhance precipitation, and the solid is collected by vacuum filtration.

-

Drying: The collected solid is washed with cold ethyl acetate or diethyl ether and dried under vacuum to yield the final product.

Part II: Comprehensive Characterization and Quality Control

Rigorous characterization is a non-negotiable step to validate the identity, purity, and isotopic enrichment of the synthesized this compound. Each analytical technique provides a unique and complementary piece of information, creating a self-validating system of quality control.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₂₇H₃₃D₆ClN₂O₄ | [15] |

| Molecular Weight | 497.10 g/mol | [15] |

| Exact Mass | 496.2975 Da | [11] |

| CAS Number | 1185032-80-7 | [11][16] |

| Appearance | White to off-white solid | General Observation |

Mass Spectrometry (MS)

Causality: Mass spectrometry is the definitive technique for confirming the successful incorporation of deuterium atoms. It directly measures the mass-to-charge ratio (m/z) of the molecule, and a mass increase of approximately 6 Da (6 x 1.006 Da) compared to unlabeled Verapamil provides unequivocal evidence of hexadeuteration.

Protocol: LC-MS/MS Analysis

-

Sample Preparation: Prepare a 1 µg/mL solution of Verapamil-d6 HCl in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Chromatography: Inject the sample onto a C18 HPLC column (e.g., 50 x 2.1 mm, 3.5 µm). Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. This separates the analyte from any potential impurities.

-

Mass Spectrometry: Analyze the column effluent using a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) operating in positive electrospray ionization (ESI+) mode.

-

Data Acquisition: Acquire full scan data to identify the parent ion and product ion scan (MS/MS) data to confirm fragmentation patterns.

Data Interpretation & Comparison

| Analyte | Parent Ion [M+H]⁺ (m/z) | Major Product Ion (m/z) | Rationale for Fragment |

| Verapamil | ~455.3 | 303.2 | Cleavage of the bond between the nitrile-bearing carbon and the aminoalkyl chain. |

| Verapamil-d6 | ~461.3 | 303.2 | The +6 Da shift is observed in the parent ion. The major fragment does not contain the deuterated isopropyl group, so its mass remains unchanged, confirming the site of labeling. |

Note: The exact m/z values may vary slightly based on instrument calibration and resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While MS confirms the mass, NMR spectroscopy confirms the location of the isotopic labels. In ¹H NMR, the signals corresponding to the protons on the isopropyl group of unlabeled Verapamil will be absent in the spectrum of Verapamil-d6. This provides orthogonal confirmation of the synthetic outcome.[2]

Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of Verapamil-d6 HCl in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d4 (CD₃OD), containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Interpretation: Compare the acquired spectrum to a reference spectrum of unlabeled Verapamil HCl.[17] The characteristic signals for the isopropyl methyl protons (a doublet) and the isopropyl methine proton (a multiplet) in the unlabeled standard should be absent or significantly diminished (to the level of isotopic impurity) in the Verapamil-d6 spectrum. All other signals corresponding to the aromatic, methoxy, and other aliphatic protons should remain present.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse for determining the chemical purity of the synthesized compound. It separates the target compound from starting materials, by-products, and other impurities. A high degree of chemical purity is essential, especially for its use as an internal standard, to prevent interference in analytical assays.

Protocol: RP-HPLC with UV Detection

-

System: An HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier like methanol or acetonitrile.[18] A typical ratio could be Methanol:Water (70:30 v/v).[18]

-

Flow Rate: 1.0 mL/min.[18]

-

Detection: UV detection at a wavelength where Verapamil has strong absorbance, such as 278 nm.[19]

-

Quantification: Chemical purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Part III: Applications in Pharmaceutical Research

The utility of this compound extends beyond its synthesis and characterization, finding critical roles in bioanalysis and metabolic research.

The Gold Standard Internal Standard

In quantitative bioanalysis, particularly LC-MS/MS, an internal standard (IS) is added to samples and standards to correct for variability during sample processing and analysis.[20][21] A stable isotope-labeled (SIL) analogue like Verapamil-d6 is the ideal IS for quantifying Verapamil for several reasons:

-

Co-elution: It has virtually identical chromatographic retention time to the unlabeled analyte.

-

Similar Ionization Efficiency: It behaves similarly in the mass spectrometer's ion source.

-

Equivalent Extraction Recovery: It mimics the analyte during sample extraction procedures (e.g., liquid-liquid extraction, solid-phase extraction).

This ensures that any loss of analyte during the workflow is mirrored by a proportional loss of the IS, leading to a highly accurate and precise ratio-based quantification.[6]

Sources

- 1. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 4. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 5. ClinPGx [clinpgx.org]

- 6. Enantiomeric separation of verapamil and its active metabolite, norverapamil, and simultaneous quantification in human plasma by LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Verapamil D6 | 1185032-80-7 | SynZeal [synzeal.com]

- 11. This compound | LGC Standards [lgcstandards.com]

- 12. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Verapamil hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. This compound | C27H39ClN2O4 | CID 46783238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ddtjournal.net [ddtjournal.net]

- 19. mdpi.com [mdpi.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Verapamil-d6 Hydrochloride: Sourcing, Purity, and Application

Introduction: The Critical Role of a Stable Isotope-Labeled Standard

Verapamil, a phenylalkylamine derivative, is a widely utilized calcium channel blocker for the management of hypertension, angina, and cardiac arrhythmias.[1][2] Its complex pharmacokinetic profile, characterized by extensive first-pass metabolism and significant inter-individual variability, necessitates precise and accurate quantification in biological matrices for both clinical monitoring and drug development research.[3][4] Verapamil-d6 Hydrochloride (CAS No. 1185032-80-7), a deuterium-labeled analog of Verapamil, serves as an ideal internal standard (IS) for quantitative bioanalysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The incorporation of six deuterium atoms creates a stable, heavier version of the molecule that is chemically identical to the parent drug, Verapamil. This chemical homology ensures that Verapamil-d6 co-elutes chromatographically and exhibits identical ionization and extraction behavior to the analyte during sample preparation and analysis. However, its increased mass allows it to be distinguished by the mass spectrometer, providing a reliable reference for correcting variations in sample processing and instrument response. This guide provides an in-depth technical overview for researchers and drug development professionals on sourcing high-purity this compound, understanding its quality attributes, and implementing it in a validated bioanalytical workflow.

Supplier Landscape and Purity Specifications

The selection of a reputable supplier is the foundational step in ensuring the integrity of quantitative data. The market offers this compound from various specialized chemical suppliers, each providing critical documentation to certify the material's quality.

| Supplier | CAS Number | Stated Purity | Additional Information |

| Simson Pharma Limited | 1185032-80-7 | Accompanied by Certificate of Analysis (CoA) | Offers the product for use as a bioanalytics standard. |

| SynZeal | 1185032-80-7 | Supplied with CoA and analytical data[5] | Can be used for analytical method development and validation (AMV).[5] |

| LGC Standards | 1185032-80-7 | >95% (HPLC)[6] | Provides product in neat format and specifies storage at +4°C.[6] |

| MedchemExpress | 1185032-80-7 | Not explicitly stated, but intended for research[7] | Notes its use as an internal standard for clinical mass spectrometry.[7] |

| Santa Cruz Biotechnology | Not specified | ≥98%[8] | Labeled as a dangerous good for transport, may incur extra charges.[8] |

| Aladdin Scientific | Not specified | ≥98%[9] | Provides the material as a chemical for research.[9] |

| Pharmaffiliates | 1185032-80-7 | Not explicitly stated | Lists Verapamil-d6 HCl among other related impurities and standards.[10] |

Purity and Quality Control: A Self-Validating System

For an internal standard, purity is not a monolithic concept. It is a composite of chemical purity, isotopic purity, and structural identity. Each aspect must be rigorously verified to prevent analytical artifacts that could compromise study results.

The Causality Behind Purity Requirements

-

Chemical Purity: This refers to the percentage of the material that is this compound, exclusive of residual solvents, starting materials, or synthesis byproducts. A common method for determination is High-Performance Liquid Chromatography (HPLC) with UV detection.[11] Impurities can cause interfering peaks, suppress the analyte or IS signal in the mass spectrometer, or, if they are unlabeled Verapamil, artificially inflate the measured analyte concentration.

-

Isotopic Purity (Isotopic Enrichment): This measures the percentage of the labeled compound that contains the specified number of deuterium atoms (in this case, six). Inadequate isotopic enrichment can lead to "crosstalk," where the signal from the internal standard contributes to the signal of the native analyte, leading to inaccurate quantification. This is typically assessed via high-resolution mass spectrometry.

-

Structural Identity: Confirms that the molecule has the correct covalent structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation.

The Certificate of Analysis (CoA): The Cornerstone of Trust

Every batch of a reference standard must be accompanied by a comprehensive Certificate of Analysis. This document is the supplier's attestation of quality and should be scrutinized upon receipt. A trustworthy CoA includes:

-

Supplier Name and Product Details (Name, CAS No., Lot No.)

-

Chemical Structure

-

Identity Confirmation: Evidence from ¹H-NMR and Mass Spectrometry confirming the structure and mass.

-

Chemical Purity: Typically determined by HPLC, with the chromatogram provided. Purity levels of ≥98% are common for high-quality standards.[8][9]

-

Isotopic Enrichment: Mass spectrometry data indicating the percentage of the d6 species.

-

Storage Conditions and Retest Date.[6]

The workflow for procuring and qualifying a new lot of this compound is a critical, self-validating process.

Caption: Procurement and internal qualification workflow.

Application Protocol: Quantification of Verapamil in Plasma by LC-MS/MS

This protocol describes a robust method for determining Verapamil concentrations in human plasma, a critical procedure in pharmacokinetic studies.[12][13]

Reagents and Materials

-

Verapamil Hydrochloride Reference Standard

-

This compound Internal Standard

-

HPLC-grade Acetonitrile, Methanol, and Water

-

Formic Acid (LC-MS grade)

-

Human Plasma (K2EDTA)

-

Polypropylene microcentrifuge tubes

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Verapamil HCl and Verapamil-d6 HCl into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.

-

Analyte Working Solutions (Calibration Standards): Serially dilute the Verapamil stock solution with 50:50 Acetonitrile:Water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard (IS) Working Solution: Dilute the Verapamil-d6 HCl stock solution with 50:50 Acetonitrile:Water to a final concentration of 100 ng/mL. This concentration is chosen to provide a stable and robust signal without being excessively high.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of study sample, calibration standard, or quality control (QC) sample into a clean polypropylene tube.

-

Add 10 µL of the IS Working Solution (100 ng/mL) to all tubes except for the blank matrix.

-

Vortex briefly to mix.

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate plasma proteins. The acid helps to maintain the analytes in their ionized state for better MS sensitivity.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Instrumental Conditions

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., Discovery C18, 50 × 2.1 mm, 5 µm).[14]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min[14]

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over a few minutes, hold, and then re-equilibrate.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Verapamil: Q1: 455.4 -> Q3: 165.2[13]

-

Verapamil-d6: Q1: 461.4 -> Q3: 165.2 (Note: The product ion is often the same as the unlabeled drug, as the deuterium is on a part of the molecule that is lost).

-

The fundamental principle of this method relies on the consistent ratio of the analyte to the stable isotope-labeled internal standard.

Caption: The role of an internal standard in LC-MS/MS.

Data Analysis

-

Integrate the peak areas for both Verapamil and Verapamil-d6 for all injections.

-

Calculate the Peak Area Ratio (PAR) = (Peak Area of Verapamil) / (Peak Area of Verapamil-d6).

-

Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

-

Perform a linear regression (typically with 1/x² weighting) on the calibration curve.

-

Determine the concentration of Verapamil in the unknown samples by interpolating their PAR values from the regression equation.

Conclusion

References

-

SynZeal. Verapamil D6 | 1185032-80-7. [Link]

-

PubMed. Quantitative analysis of pharmacokinetic profiles of verapamil and drug-drug interactions induced by a CYP inhibitor using a stable isotope-labeled compound. [Link]

-

Biocompare.com. This compound from Aladdin Scientific. [Link]

-

National Institutes of Health. Pharmacokinetics of (+)-, (-)- and (+/-)-verapamil after intravenous administration. [Link]

-

MDPI. Comparative Analysis of Verapamil Pharmacokinetics: Evaluating the Impact of Simple Suspension and Crushing Administration Methods. [Link]

-

PubMed. Clinical pharmacokinetics of verapamil. [Link]

-

National Center for Biotechnology Information. Verapamil use in patients with cardiovascular disease: an overview of randomized trials. [Link]

-

PubMed. Verapamil use in patients with cardiovascular disease: an overview of randomized trials. [Link]

-

Wiley Online Library. Verapamil use in patients with cardiovascular disease: An overview of randomized trials. [Link]

-

ResearchGate. Pharmacokinetics of verapamil and its metabolite norverapamil from a buccal drug formulation. [Link]

-

Wikipedia. Verapamil. [Link]

-

PubMed. Verapamil hydrochloride: pharmacological properties and role in cardiovascular therapeutics. [Link]

-

Pharmaffiliates. Verapamil-impurities. [Link]

-

Bentham Science Publisher. A Fast and Simple Conductometric Method for Verapamil Hydrochloride Determination in Pharmaceutical Formulations. [Link]

-

National Institutes of Health. Pharmacokinetics of conventional and slow-release verapamil. [Link]

-

Pharmacia. HPLC MS/MS method development for the quantitative determination of verapamil hydrochloride from Caco-2 cell monolayers. [Link]

-

ScienceAsia. Optimized and Validated Spectrophotometric Methods for the Determination of Verapamil Hydrochloride in Drug Formulations. [Link]

-

USP-NF. Verapamil Hydrochloride Extended-Release Tablets. [Link]

-

ResearchGate. The Role of a Slow Channel Inhibitor, Verapamil, in the Management of Hypertension. [Link]

-

National Institutes of Health. Verapamil | C27H38N2O4 | CID 2520. [Link]

-

ResearchGate. (PDF) IDENTIFICATION AND QUANTIFICATION OF VERAPAMIL IN BLOOD AND URINE. [Link]

Sources

- 1. Verapamil - Wikipedia [en.wikipedia.org]

- 2. Verapamil hydrochloride: pharmacological properties and role in cardiovascular therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of conventional and slow-release verapamil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Verapamil D6 | 1185032-80-7 | SynZeal [synzeal.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scbt.com [scbt.com]

- 9. biocompare.com [biocompare.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Quantitative analysis of pharmacokinetic profiles of verapamil and drug-drug interactions induced by a CYP inhibitor using a stable isotope-labeled compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. HPLC MS/MS method development for the quantitative determination of verapamil hydrochloride from Caco-2 cell monolayers [pharmacia.pensoft.net]

A Technical Guide on the Core Role of Deuterium Labeling in Verapamil-d6 for Advanced Drug Analysis

Abstract

This in-depth technical guide delineates the fundamental role of deuterium labeling in the context of Verapamil-d6, a stable isotope-labeled analog of the calcium channel blocker, Verapamil. We will dissect the core scientific principles, from the quantum mechanical basis of the Kinetic Isotope Effect (KIE) to the pragmatic application of this technology in modern bioanalysis. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of how Verapamil-d6 serves as the gold standard internal standard for liquid chromatography-mass spectrometry (LC-MS) assays. We will cover the causality behind its superior performance in pharmacokinetic (PK) studies, its function in mitigating analytical variability, and provide a validated, step-by-step protocol for its implementation.

Verapamil: The Clinical Context and Analytical Imperative

Verapamil is a phenylalkylamine class L-type calcium channel blocker widely prescribed for the treatment of hypertension, angina, and supraventricular tachyarrhythmias.[1][2][3] Its therapeutic action is achieved by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced myocardial contractility.[1][2] However, the clinical application of Verapamil is complicated by its challenging pharmacokinetic profile. It undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes (notably CYP3A4, CYP3A5, and CYP2C8), resulting in low and variable oral bioavailability (10-35%).[4][5][6][7][8] This high inter-individual variability, coupled with a narrow therapeutic window, necessitates precise and accurate quantification of Verapamil concentrations in biological matrices for therapeutic drug monitoring and pharmacokinetic studies.[9]

The Science of Deuterium Labeling: More Than Just a Heavier Hydrogen

Deuterium (D or ²H) is a stable, non-radioactive isotope of hydrogen. Its nucleus contains both a proton and a neutron, making it approximately twice as heavy as protium (¹H). The strategic substitution of hydrogen with deuterium in a drug molecule is a technique known as deuterium labeling.[10] While this substitution results in a molecule that is chemically and functionally identical to the parent drug in terms of its pharmacodynamics (how it interacts with its biological target), the increased mass has a profound effect on the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

The Kinetic Isotope Effect (KIE): A Metabolic Shield

The foundational principle underpinning the utility of deuterium labeling is the Kinetic Isotope Effect (KIE).[10][11] The C-D bond has a lower vibrational frequency and thus a lower zero-point energy than a C-H bond.[11] Consequently, more energy is required to break a C-D bond. In drug metabolism, the cleavage of a C-H bond by enzymes like cytochrome P450 is often the rate-limiting step.[11][12][13] By replacing hydrogen with deuterium at a site of metabolic attack, the rate of metabolism at that position can be significantly reduced.[13][14] This KIE is the key to creating metabolically more robust molecules and, critically for our topic, exceptionally stable internal standards.[10][12]

The Kinetic Isotope Effect (KIE) on metabolic bond cleavage.

Verapamil-d6: The Quintessential Internal Standard for Bioanalysis

In quantitative mass spectrometry, an internal standard (IS) is added at a known concentration to all samples (calibrators, quality controls, and unknowns) before processing. Its purpose is to correct for analyte loss during sample preparation and for variations in instrument response.[15][16][17] A stable isotope-labeled (SIL) version of the analyte is the universally accepted gold standard for an IS, a role for which Verapamil-d6 is perfectly suited.[18][19]

The Power of Physicochemical Homogeneity

Verapamil-d6 is structurally identical to Verapamil, with the exception of six deuterium atoms replacing hydrogens on the isopropyl group.[20] This near-perfect identity ensures that it behaves in the same manner as the unlabeled Verapamil during every stage of the analytical process:

-

Extraction Recovery: It partitions between solvents and binds to surfaces identically.

-

Chromatographic Co-elution: It has the same retention time on an LC column.

-